2-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-2H-indazole-3-carboxamide
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Overview
Description
2-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-2H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-2H-indazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indazole core, followed by the introduction of the cyanobutyl and phenylpropan-2-yl groups. Common reagents used in these reactions include organometallic reagents, such as Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-2H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with various biological activities.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-2H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-2H-indazole-3-carboxamide
- 2-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-2H-indazole-3-carboxylate
- This compound
Uniqueness
Compared to similar compounds, this compound may exhibit unique properties due to the specific arrangement of its functional groups
Properties
CAS No. |
2365471-69-6 |
---|---|
Molecular Formula |
C22H24N4O |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide |
InChI |
InChI=1S/C22H24N4O/c1-22(2,17-11-5-3-6-12-17)24-21(27)20-18-13-7-8-14-19(18)25-26(20)16-10-4-9-15-23/h3,5-8,11-14H,4,9-10,16H2,1-2H3,(H,24,27) |
InChI Key |
HZXAXDPZAHVPGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=C3C=CC=CC3=NN2CCCCC#N |
Origin of Product |
United States |
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